molecular formula C4H10N2O2 B1584383 N-(2-methoxyethyl)urea CAS No. 22033-10-9

N-(2-methoxyethyl)urea

Cat. No.: B1584383
CAS No.: 22033-10-9
M. Wt: 118.13 g/mol
InChI Key: IHCDQQHNHQCALV-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)urea is an organic compound with the molecular formula C4H10N2O2 It is a derivative of urea, where one of the hydrogen atoms is replaced by a 2-methoxyethyl group

Scientific Research Applications

N-(2-Methoxyethyl)urea has several scientific research applications:

Mechanism of Action

Target of Action

N-(2-methoxyethyl)urea primarily targets Acetyl-CoA synthetase 2 (ACSS2) . ACSS2 is an important member of the acetyl-CoA synthetase family, which catalyzes the conversion of acetate to acetyl coenzyme A (acetyl-CoA) . It plays a crucial role in material energy metabolism and is also involved in the regulation of various acetylation processes .

Mode of Action

This compound acts as a potent inhibitor of ACSS2 . It inhibits cellular [14C]-acetic acid uptake into lipids and histones . This interaction with ACSS2 results in changes in the metabolism of energy substrates and the regulation of acetylation processes .

Biochemical Pathways

The action of this compound affects the biochemical pathways involving acetyl-CoA . Nutrients converge through acetyl-CoA into a common metabolic pathway, the tricarboxylic acid cycle, and oxidative phosphorylation . The inhibition of ACSS2 by this compound can therefore impact these pathways and their downstream effects .

Pharmacokinetics

Similar compounds with a 2’-o-(2-methoxyethyl) modification have been studied . Plasma clearance was dominated by distribution to tissues, broadly, with less than 10% of the administered dose excreted in urine or feces over 24 hours .

Result of Action

The result of this compound’s action is the inhibition of ACSS2 activity, both in vitro and in vivo . This leads to a decrease in the synthesis of acetyl-CoA from intracellular acetate, a step in the process of DNA and histone acetylation . This can have significant molecular and cellular effects, particularly in the context of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, studies in tumors have shown that cancer cells adapt to the growth conditions in the tumor microenvironment by activating or increasing the expression level of ACSS2 under metabolic stress . Therefore, the tumor microenvironment can potentially influence the action of this compound.

Safety and Hazards

“N-(2-methoxyethyl)urea” is associated with certain safety hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Methoxyethyl)urea can be synthesized through several methods. One common approach involves the reaction of 2-methoxyethylamine with urea under controlled conditions. The reaction typically occurs in an aqueous medium and may require a catalyst to enhance the reaction rate. Another method involves the nucleophilic addition of 2-methoxyethylamine to potassium isocyanate in water, which is a catalyst-free and environmentally friendly process .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact. The use of water as a solvent and the avoidance of hazardous reagents make these methods suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxyethyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can participate in substitution reactions where the 2-methoxyethyl group or the urea moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce N-(2-methoxyethyl)amine derivatives .

Comparison with Similar Compounds

  • N-(2-Methoxyethyl)-p-nitroaniline (MENA)
  • N-(2-Acetoxyethyl)-p-nitroaniline (ANA)

Comparison: N-(2-Methoxyethyl)urea is unique in its structure and mechanism of action compared to similar compounds. While MENA and ANA are also used in various applications, this compound’s ability to inhibit ACSS2 sets it apart. Additionally, its synthesis methods are more environmentally friendly, making it a preferable choice in industrial applications .

Properties

IUPAC Name

2-methoxyethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-8-3-2-6-4(5)7/h2-3H2,1H3,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCDQQHNHQCALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176504
Record name Urea, (2-methoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22033-10-9
Record name N-(2-Methoxyethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22033-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, (2-methoxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022033109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, (2-methoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxyethyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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